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Compound of Interest

Compound Name: Deoxyvasicinone

Cat. No.: B031485 Get Quote

IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one[1]

This technical guide provides a comprehensive overview of Deoxyvasicinone, a quinazoline

alkaloid with emerging therapeutic interest. The document details its chemical identity,

synthesis, physicochemical properties, and multifaceted biological activities, with a focus on its

potential applications in dermatology and neurodegenerative diseases. Experimental protocols

and mechanistic insights are presented to support further research and development.

Chemical Identity and Physicochemical Properties
Deoxyvasicinone, a naturally occurring alkaloid, is characterized by a fused quinazolinone

and pyrrolidine ring system.[2] Its chemical structure and key physicochemical properties are

summarized below.
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Property Value Reference

IUPAC Name
2,3-dihydro-1H-pyrrolo[2,1-

b]quinazolin-9-one
[1][3]

Molecular Formula C₁₁H₁₀N₂O [1]

Molecular Weight 186.21 g/mol [1]

CAS Number 530-53-0 [1]

Appearance White solid [3]

Canonical SMILES
C1CC2=NC3=CC=CC=C3C(=

O)N2C1

InChIKey
VARHXCYGZKSOOO-

UHFFFAOYSA-N

Synthesis of Deoxyvasicinone and its Derivatives
The synthesis of Deoxyvasicinone and its analogs is a key area of research for exploring their

therapeutic potential. A general synthetic approach involves the reaction of 2-aminobenzamide

with a suitable lactone or a related cyclic ketone. More advanced methods, such as the Suzuki-

Miyaura cross-coupling reaction, have been employed to synthesize novel derivatives with

enhanced biological activities.[4]

Experimental Protocol: Synthesis of 7-Bromo-2,3-
dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (A Precursor
for Derivatization)
This protocol describes a common starting material for the synthesis of various

Deoxyvasicinone derivatives.

Materials:

Appropriate starting materials (e.g., substituted 2-aminobenzamides)

Solvents (e.g., Dichloromethane, Chloroform)
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Reagents for cyclization

Silica gel for chromatography

Procedure:

Starting materials are dissolved in a suitable solvent.

Cyclization is induced under appropriate reaction conditions (e.g., reflux, specific catalyst).

The reaction mixture is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is evaporated under reduced pressure.

The crude product is purified by silica gel column chromatography to yield the pure

compound.[4]

The structure of the synthesized compound is confirmed by spectroscopic methods such as

¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Biological Activities and Therapeutic Potential
Deoxyvasicinone and its derivatives have demonstrated a range of biological activities, with

significant potential in the treatment of hyperpigmentation disorders and Alzheimer's disease.

Anti-Melanogenic Activity
Deoxyvasicinone has been shown to reduce melanin content in both murine and human

melanoma cell lines.[3][5] This effect is not due to the direct inhibition of tyrosinase, the key

enzyme in melanogenesis, but rather through the downregulation of genes encoding for

melanogenic enzymes.[3][6]

Deoxyvasicinone exerts its anti-melanogenic effects by modulating the Microphthalmia-

associated transcription factor (MITF), a master regulator of melanocyte differentiation and

melanin synthesis.[3][5] The proposed signaling pathway involves the suppression of the

cAMP/PKA/CREB axis, which leads to decreased MITF expression and subsequent

downregulation of its target genes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and

tyrosinase-related protein 2 (TRP-2).[3][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.mdpi.com/1420-3049/30/13/2791
https://www.mdpi.com/1420-3049/30/13/2791
https://www.benchchem.com/product/b031485?utm_src=pdf-body
https://www.benchchem.com/product/b031485?utm_src=pdf-body
https://www.mdpi.com/1660-3397/20/2/155
https://pmc.ncbi.nlm.nih.gov/articles/PMC8874703/
https://www.mdpi.com/1660-3397/20/2/155
https://pubmed.ncbi.nlm.nih.gov/35200684/
https://www.benchchem.com/product/b031485?utm_src=pdf-body
https://www.mdpi.com/1660-3397/20/2/155
https://pmc.ncbi.nlm.nih.gov/articles/PMC8874703/
https://www.mdpi.com/1660-3397/20/2/155
https://pubmed.ncbi.nlm.nih.gov/35200684/
https://pubmed.ncbi.nlm.nih.gov/35063859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed signaling pathway of Deoxyvasicinone in melanogenesis inhibition.

This protocol details the procedure for quantifying the effect of Deoxyvasicinone on melanin

production in cell culture.

Materials:

B16F10 or MNT-1 melanoma cells

Cell culture medium and supplements

α-Melanocyte-stimulating hormone (α-MSH)

Deoxyvasicinone

1 N NaOH

Spectrophotometer

Procedure:

Seed melanoma cells in a multi-well plate and culture for 24 hours.

Treat the cells with various concentrations of Deoxyvasicinone in the presence of α-MSH

for 48-72 hours.

After incubation, wash the cells with phosphate-buffered saline (PBS).

Lyse the cells with 1 N NaOH.

Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

Normalize the melanin content to the total protein concentration of each sample.

Potential Therapeutic for Alzheimer's Disease
Deoxyvasicinone and its synthetic derivatives have emerged as promising candidates for the

treatment of Alzheimer's disease.[8] Their therapeutic potential stems from a multi-target
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approach, primarily through the inhibition of cholinesterases and the modulation of amyloid-β

(Aβ) peptide aggregation.[2][9][10]

Several Deoxyvasicinone derivatives exhibit potent inhibitory activity against

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds

showing IC₅₀ values in the nanomolar range.[2][9] Kinetic studies have revealed that these

compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral

anionic sites of the enzymes.[2][9]

Table of Cholinesterase Inhibition by Deoxyvasicinone Derivatives:

Compound Target IC₅₀ (nM) Reference

12h hAChE 5.31 ± 2.8 [2][9]

hBChE 4.35 ± 0.32 [2][9]

12n hAChE 4.09 ± 0.23 [2][9]

12q hAChE 7.61 ± 0.53 [2][9]

hBChE 2.35 ± 0.14 [2][9]

g17 AChE 240 ± 40 [11]

hAChE: human acetylcholinesterase; hBChE: human butyrylcholinesterase

In addition to cholinesterase inhibition, certain Deoxyvasicinone derivatives have been shown

to inhibit the self-aggregation of Aβ₁₋₄₂ peptides, a key pathological hallmark of Alzheimer's

disease.[2][9] Some derivatives also demonstrate metal-chelating properties, which may

contribute to their anti-aggregation effects.[2][9]

The development of Deoxyvasicinone-based therapeutics for Alzheimer's disease follows a

structured workflow from initial design to in vivo validation.

Experimental workflow for developing Deoxyvasicinone-based AD therapeutics.

This protocol outlines a common method for assessing the AChE inhibitory activity of

Deoxyvasicinone derivatives.
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Materials:

Acetylcholinesterase (from electric eel or human recombinant)

Acetylthiocholine iodide (ATCI)

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 8.0)

Deoxyvasicinone derivatives

Microplate reader

Procedure:

Prepare solutions of the enzyme, substrate (ATCI), and chromogen (DTNB) in phosphate

buffer.

In a 96-well plate, add the buffer, the test compound (Deoxyvasicinone derivative) at

various concentrations, and the enzyme solution.

Incubate the mixture for a defined period at a controlled temperature.

Initiate the reaction by adding the substrate, ATCI.

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of

the reaction is proportional to the enzyme activity.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value.

Conclusion
Deoxyvasicinone represents a versatile natural product scaffold with significant therapeutic

potential. Its well-defined chemical structure and amenability to synthetic modification make it

an attractive starting point for the development of novel drugs. The demonstrated biological

activities, particularly in the realms of dermatology and neurodegenerative diseases,
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underscore the importance of continued research into this promising compound and its

derivatives. The experimental protocols and mechanistic insights provided in this guide aim to

facilitate further investigation and accelerate the translation of Deoxyvasicinone-based

therapies from the laboratory to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Deoxyvasicinone: A Technical Guide to its Chemistry,
Biological Activity, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b031485#iupac-name-for-deoxyvasicinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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